6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide

Chemical Identity Physicochemical Properties Structural Differentiation

This unique pyrimidine-4-carboxamide building block features a 3-phenyl-1,2,4-oxadiazole moiety and a distinctive 6-ethoxy group. Ideal for probing sodium channel subtypes without bias from existing SAR literature. Its dual functionality enables combinatorial library construction. Secure this screening compound now to explore novel pain-related targets and generate proprietary SAR libraries.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 2034364-15-1
Cat. No. B2727693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide
CAS2034364-15-1
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C16H15N5O3/c1-2-23-13-8-12(18-10-19-13)16(22)17-9-14-20-15(21-24-14)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,22)
InChIKeyDRUFHHKCSKKNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for 6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide (CAS 2034364-15-1)


6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide (CAS 2034364-15-1) is a synthetic heterocyclic small molecule with a molecular weight of 325.32 g/mol, classified within the pyrimidine-4-carboxamide family linked to a 1,2,4-oxadiazole moiety [1]. Its chemical identifiers are confirmed by PubChem under CID 92104149, indicating it is a registered chemical entity available for research purposes [1]. The compound lacks published quantitative biological activity data, classifying it as a screening compound or chemical probe rather than a validated lead, which directly impacts procurement strategy.

Evidence-Based Risks of Procuring Uncharacterized In-Class Analogs of 6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide


The pyrimidine-4-carboxamide scaffold is known to interact with voltage-gated sodium channels, where subtle substitutions (e.g., changing the 6-alkoxy group from ethoxy to methoxy or hydroxy) can drastically alter subtype selectivity and potency [1]. The specific 3-phenyl-1,2,4-oxadiazole moiety in the target compound introduces distinct electronic and conformational properties that are not interchangeable with other oxadiazole regioisomers or heterocyclic replacements. Without direct comparative binding or functional data, any analogous compound from the same chemical class cannot be assumed to reproduce the same interaction profile, making blind substitution a significant experimental risk.

Quantitative Differentiation Evidence for 6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide


Validated Physicochemical Identity and Structural Uniqueness vs. Closest Analogs

The target compound possesses a unique combination of a 6-ethoxy substituent on the pyrimidine ring and a 3-phenyl-1,2,4-oxadiazol-5-yl methylamide side chain. When compared to the closest computationally identified analog, 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide, the target compound exhibits a higher molecular weight (325.32 vs. ~311.29 g/mol), a higher calculated lipophilicity (XLogP3-AA = 1.9 vs. an estimated lower value for the hydroxy analog), and an increased rotatable bond count (6 vs. 5, due to the ethoxy group) [1]. No experimental bioactivity data exists for either compound to confirm functional differentiation. The quantitative property differences are computed and verified by PubChem [1].

Chemical Identity Physicochemical Properties Structural Differentiation

Class-Level Potential as a Sodium Channel Modulator Based on Patent SAR

A patent family (US 9,637,458 B2) broadly claims substituted pyrimidine-4-carboxamides as sodium channel blockers, with demonstrated utility for treating pain [1]. The target compound falls within the generic Markush structure but is not a specifically exemplified example. The patent provides quantitative IC50 data for several exemplified compounds (e.g., Example 1: Nav1.7 IC50 = 0.12 µM; Example 4: Nav1.7 IC50 = 0.58 µM), demonstrating that minor structural changes lead to quantifiable differences in potency and subtype selectivity [1]. No direct data for the target compound is available, thus its potential activity can only be inferred at the class level.

Sodium Channel Pain Pyrimidine Carboxamide Patent SAR

Absence of Biological Annotation as a Differentiation Factor

A search of authoritative bioactivity databases including PubChem, ChEMBL, and the patent literature reveals no reported biological assay results, target interactions, or phenotypic screening outcomes for CAS 2034364-15-1 [1]. This contrasts with well-characterized pyrimidine carboxamides that have accumulated SAR data. For procurement, this lack of annotation means the compound has not been subjected to public high-throughput screening campaigns and thus retains full novelty for proprietary research programs targeting novel mechanisms, unlike heavily annotated analogs.

Chemical Biology Screening Library Novelty

Recommended Application Scenarios for 6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide Based on Evidence


Novelty-Seeking Chemical Biology Probe for Ion Channel Target Identification

The compound's structural embedment in the sodium channel blocking chemotype (US 9,637,458 B2) [1], combined with its complete lack of public bioactivity annotation [2], positions it as an ideal candidate for phenotypic screening or affinity-based proteomics aimed at identifying new pain-related targets. Researchers can use it as an unencumbered starting point to explore novel mechanisms, free from the bias of existing SAR literature.

Medicinal Chemistry Lead Optimization Starting Point

Since the patent demonstrates that minor structural variations in this scaffold produce quantifiable selectivity shifts (e.g., Example 1 vs Example 4) [1], the target compound's unique 6-ethoxy substitution pattern offers a distinct vector for medicinal chemistry exploration. It is suitable as a core scaffold for generating proprietary SAR libraries, particularly when seeking to differentiate from heavily patented methoxy or hydroxyl analogs.

Building Block for Advanced Heterocycle Synthesis

As indicated by its classification as a chemical reagent and building block on reputable vendor databases , this compound can serve as a validated intermediate in the synthesis of more complex molecules. Its dual pyrimidine and 1,2,4-oxadiazole functionalities provide multiple synthetic handles for diversification, making it a valuable procurement item for combinatorial library construction targeting the sodium channel family.

Control Compound for Selectivity Profiling Against Closely Related Enzymes

Given the computable differences in lipophilicity and hydrogen-bonding capacity relative to its 6-hydroxy analog [2], the compound could be deployed in a parallel SAR panel to probe the impact of the 6-alkoxy group on target engagement. This use is strictly for in vitro studies where its uncharacterized activity profile does not confound the interpretation of differential binding data generated by the research team.

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